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molecular formula C11H21NO5S B138749 N-Boc-3-mesyloxypiperidine CAS No. 129888-60-4

N-Boc-3-mesyloxypiperidine

Cat. No. B138749
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08624033B2

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.[CH3:22][S:23](Cl)(=[O:25])=[O:24].Cl>C(Cl)Cl.CCCCCCC.O>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][S:23]([CH3:22])(=[O:25])=[O:24])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
2
Quantity
90 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness and 270-280 g of an oily residue
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
Crystals are isolated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08624033B2

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.[CH3:22][S:23](Cl)(=[O:25])=[O:24].Cl>C(Cl)Cl.CCCCCCC.O>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][S:23]([CH3:22])(=[O:25])=[O:24])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
2
Quantity
90 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness and 270-280 g of an oily residue
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
Crystals are isolated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08624033B2

Procedure details

To a solution of 216 g of N-BOC-3(R,S)-hydroxypiperidine in 5 l of CH2Cl2 222 ml of triethylamine are added at 0-5° C. 137 g of methanesulfonyl chloride in 300 ml of CH2Cl2 are added dropwise over a period of 45 min, maintaining the temperature at 0-5° C. After additional stirring for 70 minutes 2 l of deionised water are added and the pH is adjusted to 5.9 by addition of about 90 ml of 2 n HCl. The aqueous phase is separated and the organic phase is washed with water. The solution is evaporated to dryness and 270-280 g of an oily residue are obtained. After treating with 1 l of n-heptane crystallization occurs. Crystals are isolated and dried in vacuo. 250 g of N-BOC-3(R,S)-methylsulfonyloxy-piperidine are obtained.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.[CH3:22][S:23](Cl)(=[O:25])=[O:24].Cl>C(Cl)Cl.CCCCCCC.O>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][S:23]([CH3:22])(=[O:25])=[O:24])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
137 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
2
Quantity
90 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness and 270-280 g of an oily residue
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
Crystals are isolated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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